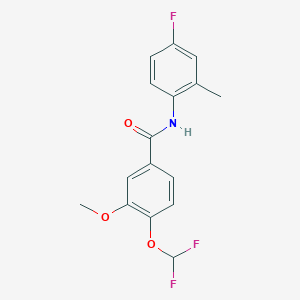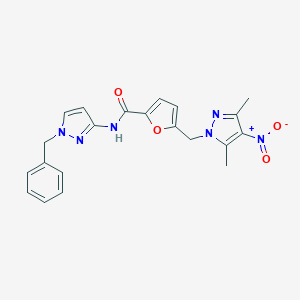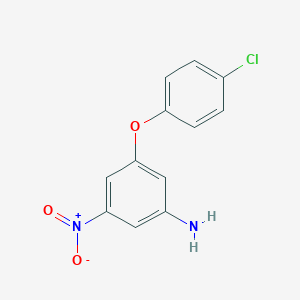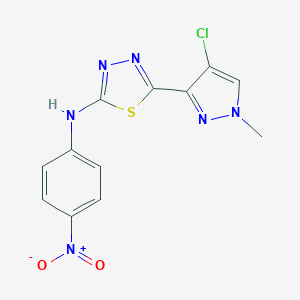![molecular formula C14H15N5S B279872 4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, also known as BMTT, is a chemical compound that has gained significant attention in scientific research. BMTT belongs to the class of 1,2,4-triazole-3-thiol derivatives, which have been extensively studied due to their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Advantages and Limitations for Lab Experiments
One advantage of 4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is its broad spectrum of biological activity, making it a potential candidate for the development of new therapeutics. Additionally, this compound has been found to have low toxicity in animal studies, indicating its safety for use in humans. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with even greater biological activity.
Synthesis Methods
The synthesis of 4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol involves the reaction of 4-benzyl-4H-1,2,4-triazole-3-thiol with 3-methyl-1H-pyrazole-1-carboxaldehyde in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of this compound with a yield of approximately 80%. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. This compound has also been found to have cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Properties
Molecular Formula |
C14H15N5S |
|---|---|
Molecular Weight |
285.37 g/mol |
IUPAC Name |
4-benzyl-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H15N5S/c1-11-7-8-18(17-11)10-13-15-16-14(20)19(13)9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,20) |
InChI Key |
YJFIUXGJBYLYSK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)CC2=NNC(=S)N2CC3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C=C1)CC2=NNC(=S)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)


![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)

![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)

